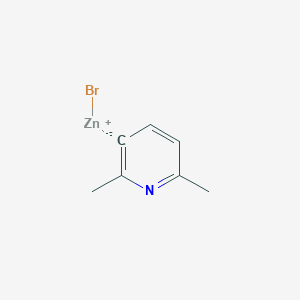
(2,6-Dimethylpyridin-3-yl)Zinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,6-Dimethylpyridin-3-yl)zinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound used in various chemical reactions. This compound is particularly valuable in organic synthesis due to its reactivity and ability to form carbon-carbon bonds. The presence of the zinc atom bonded to the pyridine ring enhances its utility in cross-coupling reactions, making it a versatile reagent in the field of synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Dimethylpyridin-3-yl)zinc bromide typically involves the reaction of 2,6-dimethylpyridine with a zinc halide, such as zinc bromide, in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
2,6-Dimethylpyridine+ZnBr2→(2,6-Dimethylpyridin-3-yl)zinc bromide
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors with precise control over temperature and pressure to ensure high yield and purity. The use of automated systems for the addition of reagents and solvents, as well as continuous monitoring of reaction parameters, is common to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
(2,6-Dimethylpyridin-3-yl)zinc bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine oxides.
Reduction: It can be reduced to form the corresponding pyridine derivatives.
Substitution: The zinc atom can be substituted with other metals or groups, facilitating the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like Grignard reagents or organolithium compounds are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of organometallic compounds.
Scientific Research Applications
(2,6-Dimethylpyridin-3-yl)zinc bromide is used in several scientific research applications, including:
Chemistry: It is widely used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.
Biology: The compound can be used to synthesize biologically active molecules for drug discovery and development.
Medicine: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of fine chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of (2,6-Dimethylpyridin-3-yl)zinc bromide involves the coordination of the zinc atom to the nitrogen atom of the pyridine ring. This coordination enhances the nucleophilicity of the compound, making it more reactive in various chemical reactions. The zinc atom acts as a Lewis acid, facilitating the formation of new bonds and the activation of substrates.
Comparison with Similar Compounds
Similar Compounds
- (2,6-Dimethylpyridin-3-yl)zinc chloride
- (2,6-Dimethylpyridin-3-yl)zinc iodide
- (2,6-Dimethylpyridin-3-yl)zinc fluoride
Uniqueness
(2,6-Dimethylpyridin-3-yl)zinc bromide is unique due to its specific reactivity and stability in THF. Compared to its chloride, iodide, and fluoride counterparts, the bromide variant offers a balance between reactivity and ease of handling, making it a preferred choice in many synthetic applications.
Properties
Molecular Formula |
C7H8BrNZn |
|---|---|
Molecular Weight |
251.4 g/mol |
IUPAC Name |
bromozinc(1+);2,6-dimethyl-3H-pyridin-3-ide |
InChI |
InChI=1S/C7H8N.BrH.Zn/c1-6-4-3-5-7(2)8-6;;/h3-4H,1-2H3;1H;/q-1;;+2/p-1 |
InChI Key |
BXKURFFEASNVBH-UHFFFAOYSA-M |
Canonical SMILES |
CC1=NC(=[C-]C=C1)C.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















